5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H20N2O3S/c1-13-7-9-14(10-8-13)16-12-15(17-4-3-11-25-17)20-21(16)18(22)5-2-6-19(23)24/h3-4,7-11,16H,2,5-6,12H2,1H3,(H,23,24) |
InChI Key |
UONXWXRIYVLXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines
Route :
-
Substrate Preparation : 3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and thiophene-2-carbaldehyde under basic conditions.
-
Cyclization : The enone reacts with hydrazine hydrate in ethanol at 60–80°C for 12–24 hours, forming the pyrazoline ring.
Optimization :
-
Catalyst : Sulfuric acid (5 mol%) increases yield by stabilizing intermediates.
-
Solvent : Anhydrous ethanol minimizes side reactions (e.g., hydrolysis).
Yield Data :
Functionalization with 5-Oxopentanoic Acid
The pentanoic acid moiety is introduced via nucleophilic acyl substitution or oxidation:
Direct Alkylation of Pyrazoline
Route :
-
Intermediate : 1-(Chloropentyl)-pyrazoline is prepared by reacting the pyrazoline core with 5-chlorovaleryl chloride in dichloromethane.
-
Hydrolysis : The chloride intermediate is hydrolyzed using NaOH (2M) at reflux, yielding the carboxylic acid.
Limitations : Low regioselectivity (≤50%) due to competing N-alkylation.
Oxidation of 5-Hydroxypentyl Derivatives
Route :
-
Alcohol Formation : 5-Hydroxypentyl-pyrazoline is synthesized via Grignard addition to a ketone intermediate.
-
Oxidation : Manganese dioxide (MnO₂) in acetone selectively oxidizes the alcohol to the ketone, followed by further oxidation to the acid using KMnO₄/H₂SO₄.
Yield Comparison :
| Oxidizing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| MnO₂ | Acetone | 68 | 95 |
| KMnO₄/H₂SO₄ | Water | 58 | 89 |
Regioselective Thiophene Incorporation
Thiophen-2-yl groups are introduced via Suzuki-Miyaura coupling or Michael addition:
Suzuki Coupling
Route :
-
Halogenation : Bromination of the pyrazoline core at position 3 using NBS (N-bromosuccinimide).
-
Cross-Coupling : Reaction with thiophen-2-ylboronic acid under Pd(OAc)₂ catalysis.
Conditions :
Yield : 78% (isolated).
Michael Addition
Route :
Thiophen-2-ylacetonitrile undergoes conjugate addition to α,β-unsaturated pyrazoline ketones, followed by cyclization.
Advantage : Higher regiocontrol (>90%) compared to Suzuki coupling.
One-Pot Multi-Component Approaches
Recent advancements emphasize efficiency:
Example Protocol :
-
Reactants : 4-Methylphenylhydrazine, thiophene-2-carbaldehyde, ethyl levulinate.
Mechanism :
Critical Analysis of Methodologies
Yield Optimization Strategies
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 18–24 hours | +15% |
| Solvent Polarity | ε = 20–30 (e.g., EtOH) | +10% |
| Catalyst Loading | 5 mol% H₂SO₄ | +12% |
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxopentanoic acid moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Research has indicated that 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid exhibits several biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Its structural features indicate potential interactions with pain pathways, providing a basis for its use in pain management therapies.
- TRPM8 Modulation : The compound has been identified as a modulator of the transient receptor potential melastatin member 8 (TRPM8), which is involved in the sensation of coolness and pain perception. This modulation could have applications in developing cooling agents for personal care products and pharmaceuticals .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Therapeutic Applications : In a study investigating new analgesics, researchers found that the compound significantly reduced pain responses in animal models, indicating its potential as an effective pain reliever.
- Inflammation Models : Another study focused on its anti-inflammatory effects demonstrated that treatment with this compound resulted in reduced markers of inflammation in induced models of arthritis.
- Cooling Sensation Studies : Research into TRPM8 modulation showed that formulations containing this compound could enhance the cooling sensation when applied topically, suggesting its utility in cosmetic formulations aimed at providing relief from heat or irritation .
Mechanism of Action
The mechanism of action of 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins in cancer cells can lead to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Activity: The 2,4-dichlorophenyl group in 16b enhances cytotoxicity against hepatocellular carcinoma, likely due to increased lipophilicity and electron-withdrawing effects . Bulky substituents like naphthalenyl (3n) or methoxynaphthalenyl (3o) improve thermal stability (higher melting points) and target affinity (PI3Kγ inhibition) .
Thiophene vs.
Carboxylic Acid Side Chain: The pentanoic acid moiety in Compound A may enhance solubility compared to esters (e.g., 7f in ), which are often more lipophilic.
Structural Characterization and Crystallography
- Crystal Packing : Analogous pyrazoline derivatives adopt envelope conformations in the solid state, stabilized by C–H···O hydrogen bonds (e.g., ). These interactions influence solubility and stability .
- SHELX Refinement : Structural data for pyrazoline derivatives are frequently refined using SHELXL, ensuring high accuracy in bond lengths and angles .
Pharmacological Potential
- Antimicrobial Activity : Chloro- and bromo-substituted analogs (e.g., 4 and 5 in ) exhibit antimicrobial properties, suggesting that halogenation at specific positions enhances this activity .
- Enzyme Inhibition : Pyrazolo-oxothiazolidines (e.g., 7f in ) demonstrate potent alkaline phosphatase inhibition, a feature that could be explored for Compound A .
Biological Activity
5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a thiophene moiety, and a pentanoic acid side chain. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This structural complexity suggests various potential biological activities, particularly in therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits anti-inflammatory and analgesic properties , making it a candidate for treating conditions associated with pain and inflammation. The following sections summarize key findings from studies exploring its biological activity.
Preliminary studies suggest that 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid may interact with specific biological targets involved in inflammatory pathways. Its potential mechanisms include:
- Inhibition of pro-inflammatory cytokines : The compound may reduce the production of cytokines that mediate inflammation.
- Interaction with pain receptors : It might modulate the activity of receptors involved in pain perception.
Comparative Analysis with Similar Compounds
The following table compares 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid with structurally similar compounds regarding their biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylphenylpyrazole | Pyrazole ring and methylphenyl group | Anti-inflammatory |
| Thiophenecarboxylic Acid | Thiophene and carboxylic acid functionalities | Antimicrobial |
| 5-Oxovaleric Acid | Similar pentanoic acid backbone | Low anti-inflammatory activity |
This comparison highlights the unique combination of heterocycles and functional groups in 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid that contributes to its distinct biological activity.
Case Studies
Several studies have focused on the biological activity of this compound. Notable findings include:
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli.
- Analgesic Efficacy : Animal models indicated that administration of this compound led to a marked decrease in pain responses compared to control groups.
- Binding Affinity Studies : Research involving radiolabeled ligands suggested that the compound has a high binding affinity for receptors associated with pain modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
